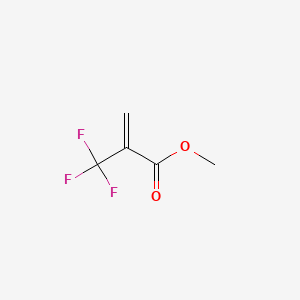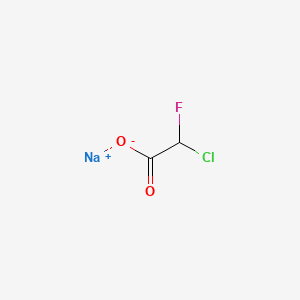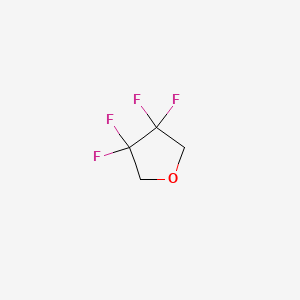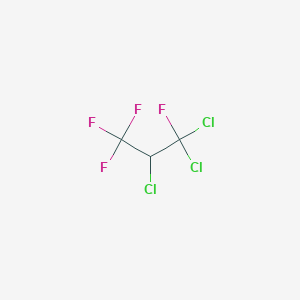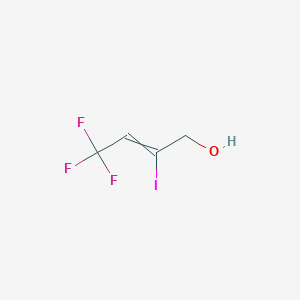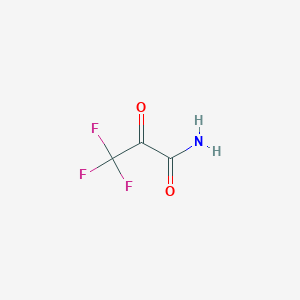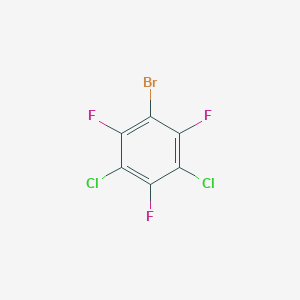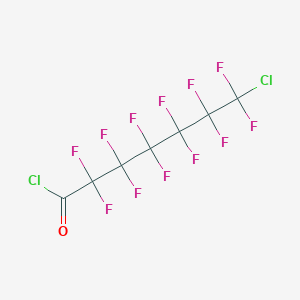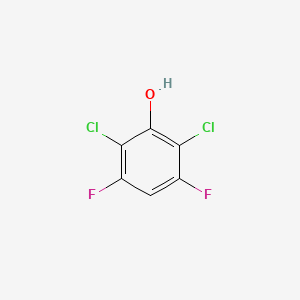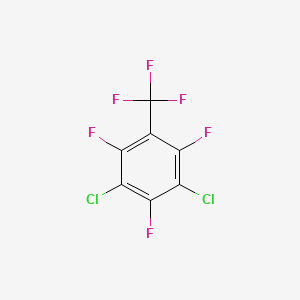![molecular formula C18H12F3NO B1304119 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 283597-72-8](/img/structure/B1304119.png)
2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is a chemical compound with the CAS Number: 283597-72-8. It has a molecular weight of 315.29 and a molecular formula of C18H12F3NO . The IUPAC name for this compound is 2-(2-quinolinyl)-1-[4-(trifluoromethyl)phenyl]ethanone .
Molecular Structure Analysis
The InChI code for 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is 1S/C18H12F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10H,11H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone include a molecular weight of 315.29 and a molecular formula of C18H12F3NO . More specific properties like melting point, boiling point, solubility, etc., were not available in the search results.Applications De Recherche Scientifique
-
Pharmaceutical and Medicinal Chemistry
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- Quinoline is an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system has gained considerable attention .
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
-
- Quinoline is a vital scaffold for leads in drug discovery .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
- Quinoline derivatives have shown potential as antimicrobial agents .
- Aniline, phenanthrene aldehydes, and vinyl pyrrolidone were taken as starting materials, applying amino Diel–Alder reactions .
- Their in vitro antimicrobial potential was evaluated against V. cholera, B. subtilis, K. pneumoniae, S. aureus, and E. coli bacterial strains by micro broth dilution assay method .
-
- A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .
- This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
- The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields .
-
- A series of Ru (II) complexes bearing the tridentate 2,6-di (quinolin-2-yl)pyridine (dqpy) ligand were designed to undergo photoinduced ligand dissociation with red/near-IR light .
- The photoreactivity of these complexes with tissue-penetrating red and near-IR light, together with their exceptional dark stability, makes the new Ru (II)-dqpy platform ideal for the development of new complexes for photoinduced drug release .
Safety And Hazards
Propriétés
IUPAC Name |
2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZKLJWHMBIJEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382363 |
Source


|
| Record name | 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
CAS RN |
283597-72-8 |
Source


|
| Record name | 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

